1-{5-chlorofuro[3,2-b]pyridin-2-yl}methanamine dihydrochloride
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Overview
Description
1-{5-chlorofuro[3,2-b]pyridin-2-yl}methanamine dihydrochloride is a chemical compound with the molecular formula C₈H₉Cl₃N₂O It is a derivative of furo[3,2-b]pyridine, which is a fused heterocyclic compound containing both furan and pyridine rings
Preparation Methods
The synthesis of 1-{5-chlorofuro[3,2-b]pyridin-2-yl}methanamine dihydrochloride typically involves the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Chlorination: Introduction of the chlorine atom at the 5-position of the furo[3,2-b]pyridine ring.
Amination: Introduction of the methanamine group at the 2-position of the furo[3,2-b]pyridine ring.
Formation of the dihydrochloride salt: This is typically done by treating the free base with hydrochloric acid.
The specific reaction conditions, such as solvents, temperatures, and catalysts, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
1-{5-chlorofuro[3,2-b]pyridin-2-yl}methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{5-chlorofuro[3,2-b]pyridin-2-yl}methanamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity against certain biological targets.
Materials Science: This compound can be used as a building block in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with various biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-{5-chlorofuro[3,2-b]pyridin-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context. For example, in medicinal chemistry, it may act by inhibiting a particular enzyme or modulating a receptor’s activity, leading to therapeutic effects.
Comparison with Similar Compounds
1-{5-chlorofuro[3,2-b]pyridin-2-yl}methanamine dihydrochloride can be compared with other similar compounds, such as:
1-{5-bromofuro[3,2-b]pyridin-2-yl}methanamine dihydrochloride: Similar structure but with a bromine atom instead of chlorine.
1-{5-methylfuro[3,2-b]pyridin-2-yl}methanamine dihydrochloride: Similar structure but with a methyl group instead of chlorine.
1-{5-nitrofuro[3,2-b]pyridin-2-yl}methanamine dihydrochloride: Similar structure but with a nitro group instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, biological activity, and physical properties.
Properties
CAS No. |
2680533-04-2 |
---|---|
Molecular Formula |
C8H9Cl3N2O |
Molecular Weight |
255.5 |
Purity |
95 |
Origin of Product |
United States |
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